Myristamine oxide, due to its amphiphilic nature (having both water-loving and water-repelling parts), is a valuable tool in membrane biology research. It can:
Myristamine oxide's amphiphilic properties also make it promising for drug delivery research. It can be used to:
Beyond the areas mentioned above, myristamine oxide finds applications in other research fields, such as:
Myristamine oxide is a zwitterionic surfactant characterized by its long-chain alkyl group, specifically a tetradecyl tail (C14). It is chemically classified as an amine oxide, with the molecular formula C₁₆H₃₅NO. This compound is commonly utilized in cosmetic formulations, particularly in shampoos and conditioners, due to its properties as a foam stabilizer and hair conditioning agent. Myristamine oxide is known for its antimicrobial activity, showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
The biological activity of myristamine oxide extends beyond its antimicrobial properties. It acts as an antistatic agent, reducing electrostatic charges on hair and skin, which is particularly beneficial in cosmetic applications. Furthermore, it contributes to the natural moisturizing factors of human skin, aiding in maintaining skin hydration and barrier function . Its biocompatibility makes it suitable for use in personal care products.
Myristamine oxide can be synthesized through several methods:
These synthesis methods allow for the production of myristamine oxide with varying purity levels suitable for different applications.
Myristamine oxide shares similarities with several other amine oxides and surfactants. Below are some comparable compounds:
Compound Name | Alkyl Chain Length | Key Features |
---|---|---|
Lauryldimethylamine oxide | C12 | Antimicrobial; used in personal care |
Stearyldimethylamine oxide | C18 | Higher antimicrobial activity; thicker consistency |
Palmitamidopropyl betaine | C16 | Amphoteric; mildness and conditioning properties |
Uniqueness of Myristamine Oxide:
X-ray diffraction (XRD) analyses reveal that myristamine oxide crystallizes in a monoclinic lattice system with the space group P2₁/c (No. 14). The unit cell parameters for its dihydrate form (C₁₆H₃₅NO·2H₂O) are a = 22.782 Å, b = 8.110 Å, c = 9.995 Å, and β = 91.19°, with four molecules per unit cell (Z = 4). The N–O bond length measures 1.411 Å, consistent with typical amine oxide groups. Hydrophilic layers formed by hydrogen-bonded water molecules and the polar N-oxide heads alternate with hydrophobic regions dominated by interdigitated alkyl chains (Figure 1).
Table 1: Crystallographic Parameters of Myristamine Oxide Dihydrate
Parameter | Value |
---|---|
Space group | P2₁/c |
a (Å) | 22.782 |
b (Å) | 8.110 |
c (Å) | 9.995 |
β (°) | 91.19 |
N–O bond length (Å) | 1.411 |
Hydrogen bonds | O–H···O (2.76–2.89 Å) |
Molecular dynamics (MD) simulations using GROMACS and CHARMM software predict that myristamine oxide adopts a bent conformation in aqueous solutions, with the alkyl chain folding to minimize hydrophobic exposure. Density functional theory (DFT) calculations further show that the N-oxide group’s dipole moment (3.12 D) enhances water solubility by stabilizing interactions with polar solvents. These models align with small-angle X-ray scattering (SAXS) data, which confirm micelle formation at critical micelle concentrations (CMC) of 0.15–0.25 mM, depending on pH.
Table 2: Computational Parameters for Myristamine Oxide
Method | Observation |
---|---|
MD Simulations | Bent alkyl chain conformation |
DFT Calculations | N–O dipole moment = 3.12 D |
SAXS | Micelle radius = 18–22 Å (pH 7) |
The critical micelle concentration behavior of myristamine oxide exhibits complex temperature dependencies that reflect the underlying thermodynamic balance between hydrophobic interactions and head group hydration [11] [12]. Temperature-dependent critical micelle concentration variations for amine oxide surfactants typically demonstrate a characteristic U-shaped relationship, with minimum values occurring between 20-30°C [10] [12]. For myristamine oxide, the critical micelle concentration ranges from 0.2 to 0.5 millimolar under standard conditions, positioning it between dodecyldimethylamine oxide (1.8-4.7 millimolar) and cetyldimethylamine oxide (0.05-0.15 millimolar) [28] [39].
The temperature coefficient of critical micelle concentration for myristamine oxide follows the general pattern observed for medium-chain amine oxides, where increasing temperature initially decreases the critical micelle concentration due to enhanced hydrophobic interactions, followed by an increase at higher temperatures as head group dehydration becomes dominant [11] [12]. This behavior contrasts with shorter-chain homologs that may exhibit monotonic temperature relationships [12].
Experimental investigations have demonstrated that the temperature dependence of myristamine oxide micellization involves multiple competing factors [11]. At lower temperatures, the process is typically endothermic with positive enthalpy values, while at elevated temperatures, the micellization can become exothermic as the hydrophobic effect strengthens [14] [20]. The transition temperature where enthalpy changes sign varies with electrolyte concentration and pH conditions [11] [14].
Surfactant | Chain Length | Approximate Critical Micelle Concentration (mM) | Micelle Type | Reference |
---|---|---|---|---|
Decyldimethylamine oxide (C10) | 10 | 50-100 | Spherical | [35] [39] |
Dodecyldimethylamine oxide (C12) | 12 | 1.8-4.7 | Spherical | [28] [35] [39] |
Myristamine oxide (C14) | 14 | 0.2-0.5 | Spherical to rodlike | [28] [39] |
Cetyldimethylamine oxide (C16) | 16 | 0.05-0.15 | Rodlike | [32] [35] |
Electrolyte effects on myristamine oxide micellization dynamics reveal significant sensitivity to both ionic strength and specific ion interactions [10] [35] [40]. The addition of sodium chloride progressively reduces the critical micelle concentration, with reductions following the relationship described by the salting-out constant of approximately 0.40 M⁻¹ [28]. This value exceeds that observed for dodecyldimethylamine oxide (0.32 M⁻¹), indicating enhanced salt sensitivity for the longer alkyl chain homolog [28].
Divalent cations such as calcium demonstrate more pronounced effects on micellization dynamics compared to monovalent species [40]. Calcium chloride additions result in critical micelle concentration reductions that are approximately twice as effective as equivalent ionic strength sodium chloride solutions [40]. The enhanced effectiveness of divalent cations reflects both increased ionic strength contributions and specific binding interactions with the amine oxide head groups [40].
The micelle structure undergoes systematic changes with increasing electrolyte concentration [10] [35]. At low salt concentrations (0.01 M sodium chloride), myristamine oxide forms predominantly spherical micelles with modest increases in aggregation numbers [35]. As electrolyte concentration increases to 0.1 M, the micelles transition to prolate ellipsoidal shapes, and at concentrations approaching 1.0 M, rodlike or wormlike micelles predominate [32] [35]. These structural transitions accompany dramatic increases in aggregation numbers, potentially reaching values exceeding 50,000 under high salt conditions [32].
Electrolyte | Critical Micelle Concentration Change Factor | Micelle Structure | Aggregation Number Change | Reference |
---|---|---|---|---|
No salt | 1.0 (reference) | Spherical | Baseline | [10] [35] [40] |
NaCl (0.01 M) | 0.6-0.8 | Spherical | Slight increase | [10] [35] [40] |
NaCl (0.1 M) | 0.3-0.5 | Spherical to prolate | Moderate increase | [10] [35] [40] |
NaCl (1.0 M) | 0.1-0.2 | Rodlike/elongated | Large increase | [10] [35] [40] |
CaCl₂ (0.1 M) | 0.15-0.25 | Rodlike/elongated | Large increase | [40] |
Gibbs free energy calculations for myristamine oxide micelle formation provide fundamental insights into the thermodynamic driving forces governing self-assembly processes [20] [21] [37]. The standard Gibbs free energy of micellization for myristamine oxide typically ranges from -25 to -35 kJ/mol, indicating thermodynamically favorable spontaneous micelle formation [20] [37]. These values are calculated using the relationship ΔG°mic = RT ln(critical micelle concentration), where the critical micelle concentration is expressed in mole fraction units [20].
The negative Gibbs free energy values reflect the dominance of hydrophobic interactions in driving micellization, despite unfavorable contributions from head group confinement and reduced translational entropy of monomers [21]. For myristamine oxide, the magnitude of the Gibbs free energy becomes increasingly negative with rising temperature, indicating enhanced thermodynamic favorability of micelle formation at elevated temperatures [11] [20].
Comparative analysis with other amine oxide surfactants reveals systematic trends related to alkyl chain length [21] [37]. The Gibbs free energy of micellization becomes approximately 2-3 kJ/mol more negative per additional methylene group in the hydrophobic tail, consistent with the general relationship observed for homologous surfactant series [21]. This increment reflects the enhanced hydrophobic driving force provided by longer alkyl chains [21].
The temperature dependence of Gibbs free energy follows the relationship ∂(ΔG°mic/T)/∂T = -ΔH°mic/T², enabling determination of enthalpy changes from temperature-dependent critical micelle concentration measurements [11] [20]. For myristamine oxide, this analysis reveals that the Gibbs free energy becomes more negative with increasing temperature primarily due to entropic contributions rather than enthalpic effects [11] [20].
Enthalpy-entropy compensation analysis for myristamine oxide micellization reveals the intricate balance between energetic and statistical mechanical contributions to self-assembly [11] [14] [15]. The enthalpy of micellization for myristamine oxide ranges from -5 to +15 kJ/mol depending on temperature and solution conditions, with a characteristic transition from endothermic to exothermic behavior occurring around 25-30°C [11] [14].
The entropy of micellization consistently exhibits positive values ranging from +50 to +150 J/mol·K, reflecting the dominant contribution of hydrophobic hydration effects [14] [20]. The large positive entropy changes arise primarily from the release of structured water molecules surrounding the hydrophobic alkyl chains upon micelle formation [14] [20]. This entropy gain overcompensates for the loss of translational entropy when surfactant monomers aggregate into micelles [20].
Enthalpy-entropy compensation plots for myristamine oxide demonstrate linear relationships between ΔH°mic and ΔS°mic over moderate temperature ranges, with compensation temperatures typically occurring near 300-350 K [14] [15]. These linear relationships indicate that changes in micellization enthalpy are systematically offset by corresponding entropy changes, resulting in smaller net changes in Gibbs free energy [15].
The compensation effect manifests differently at various temperatures and electrolyte concentrations [14] [15]. At lower temperatures, entropy contributions dominate the driving force for micellization, while at higher temperatures, favorable enthalpy changes become increasingly important [14]. The presence of electrolytes modifies both enthalpy and entropy contributions through effects on water structure and electrostatic interactions [14].
Parameter | Typical Range | Temperature Dependence | Reference |
---|---|---|---|
Gibbs Free Energy of Micellization (ΔG°mic) | -25 to -35 kJ/mol | Becomes more negative with T | [11] [14] [20] [37] |
Enthalpy of Micellization (ΔH°mic) | -5 to +15 kJ/mol | Temperature dependent, can change sign | [11] [14] [20] [37] |
Entropy of Micellization (ΔS°mic) | +50 to +150 J/mol·K | Generally positive, decreases with T | [11] [14] [20] [37] |
Surface Excess Concentration (Γmax) | 2.5 to 5.5 μmol/m² | Increases slightly with T | [37] |
The pH-responsive zwitterionic characteristics of myristamine oxide constitute one of its most distinctive and practically important features [17] [19] [38]. At pH values below the pKa of approximately 4.0, myristamine oxide exists predominantly in its protonated cationic form, while at higher pH values, it maintains its neutral zwitterionic state [7] [17]. This pH-dependent behavior fundamentally alters the surfactant's interfacial properties, micellization behavior, and interactions with other system components [17] [38].
The protonation equilibrium of myristamine oxide follows the general pattern observed for amine oxide surfactants, where the nitrogen atom in the head group accepts protons according to the Henderson-Hasselbalch relationship [38] [39]. However, the effective pKa values in micellar systems can be significantly higher than those determined for monomeric species due to electrostatic effects within the micelle environment [28] [38]. For myristamine oxide micelles, effective pKa values may be elevated by 1-2 pH units compared to the monomeric value [28] [38].
The degree of protonation significantly influences micelle structure and dynamics [28] [38]. Partially protonated myristamine oxide micelles exhibit optimal stability and minimum critical micelle concentration values at approximately 50% protonation (α ≈ 0.5) [39]. This behavior reflects the formation of intermolecular hydrogen bonds between protonated and unprotonated head groups, providing additional stabilization to the micelle structure [39].
Mixed systems containing myristamine oxide and anionic surfactants demonstrate complex pH-dependent phase behavior [38]. The electrostatic coupling between protonated myristamine oxide and anionic species can lead to precipitation at intermediate pH values and surfactant ratios [38]. This precipitation behavior is highly sensitive to solution ionic strength and can be modulated through careful control of electrolyte concentrations [38].
Corrosive;Irritant;Environmental Hazard